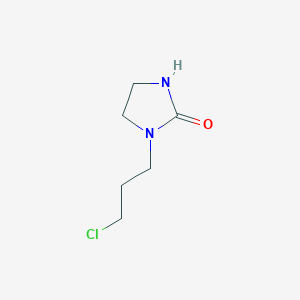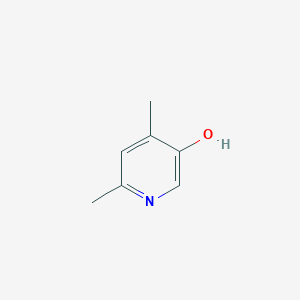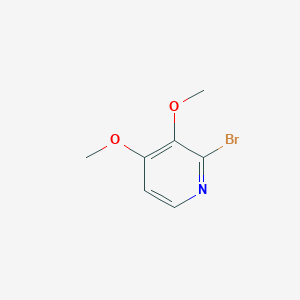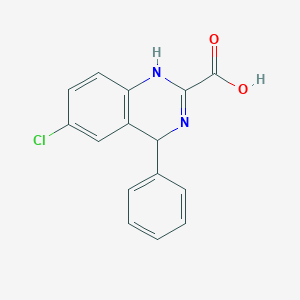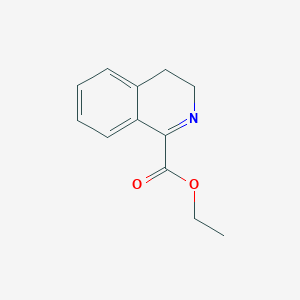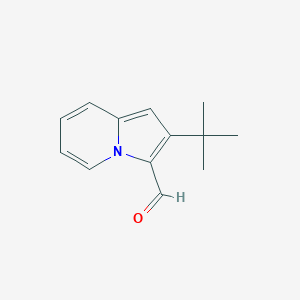
5-Nitronicotinaldehyde
Overview
Description
5-Nitronicotinaldehyde is a chemical compound with the molecular formula C6H4N2O3 . It is a solid substance and its molecular weight is 152.108 Da .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringClC1=NC=C(C=O)C=C1N+=O . This indicates that the molecule contains a nitro group (N+([O-])=O) attached to a nicotinaldehyde core (ClC1=NC=C(C=O)C=C1).
Scientific Research Applications
Synthesis of Heterocycles
- Nitrones, including compounds like 5-Nitronicotinaldehyde, are versatile in synthesizing a variety of heterocyclic compounds. They are used in [3+2]-dipolar cycloaddition reactions for creating isoxazolines and isoxazolidines. Moreover, they participate in stepwise [3+3]-cycloaddition, internal redox cyclization, electrocyclizations, and metal-catalyzed cyclizations for synthesizing diverse heterocycles like azabicyclooctanes, isoindoles, aminoindanones, isoquinolones, pyridines, and azetidine-N-oxides (Anderson, 2016).
Catalytic Asymmetric Synthesis
- This compound derivatives are used in catalytic asymmetric synthesis. The 1,3-Dipolar cycloaddition process with nitrones creates highly substituted isoxazolidines, useful in various synthetic applications. This process involves activating less reactive compounds like α,β-unsaturated amides with catalysts for effective cycloaddition (Zhang et al., 2017).
Superoxide Radical Detection
- Nitrones derived from this compound have been used in the detection of superoxide radicals. These compounds are crucial in understanding oxidative stress in biological systems. For example, spin trapping with nitrones like DEPMPO, a derivative, has been used to detect superoxide radicals, offering insights into targeted delivery applications for therapeutic agents (Chalier et al., 2007).
Synthesis of Anticoccidial Agents
- In pharmaceutical research, this compound and its analogues have been synthesized for their anticoccidial activity, demonstrating potential applications in veterinary medicine and poultry farming (Morisawa et al., 1977).
Organic Synthesis and Stereocontrol
- This compound is involved in complex organic synthesis processes. For instance, its role in the stereocontrolled addition of metalated heterocycles to nitrones, leading to the synthesis of specific syn and anti isomers. This has implications in the synthesis of complex organic molecules and pharmaceuticals (Dondoni et al., 1993).
Future Directions
Properties
IUPAC Name |
5-nitropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-4-5-1-6(8(10)11)3-7-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOOPEFUADGBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50519758 | |
| Record name | 5-Nitropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87883-20-3 | |
| Record name | 5-Nitro-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87883-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(6-Aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1611004.png)

![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B1611007.png)

![Hexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B1611011.png)
